4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(2-chloro-6-fluorophenyl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2S/c16-11-2-1-3-12(17)10(11)8-13(21)19-5-6-20(14(22)9-19)15-18-4-7-23-15/h1-4,7H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLOBEMBEMUCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=C(C=CC=C2Cl)F)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The thiazole ring can interact with proteins and enzymes, affecting their function. The molecular pathways involved may include inhibition of bacterial enzymes, disruption of fungal cell walls, and interference with tumor cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one with analogs from the evidence, focusing on structural features, biological activities, and synthesis pathways.
Structural and Functional Analysis
- The 1,3-thiazole ring offers hydrogen-bond acceptor sites (N and S atoms) absent in morpholine- or triazole-containing analogs (e.g., ), which may influence target selectivity .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , involving alkylation/acylation of piperazinone precursors under basic conditions (e.g., K₂CO₃). However, the thiazole incorporation may require specialized coupling reagents (e.g., HATU or EDC) .
- Biological Implications: Piperazinones with acetyl-thiazole motifs (e.g., the target compound) are understudied compared to triazole derivatives (e.g., ), which show antifungal and kinase-inhibitory activities. The thiazole’s rigidity may confer improved bioavailability over flexible carboxamide chains in .
Physicochemical and Pharmacokinetic Trends
- Molecular Weight : At ~380–400 g/mol, the compound falls within the acceptable range for oral bioavailability, unlike larger analogs like (MW ~650 g/mol).
Biological Activity
The compound 4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is a piperazine derivative that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and pharmacological properties based on diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process combining thiazole and piperazine moieties. The incorporation of the 2-chloro-6-fluorophenyl acetyl group enhances its biological activity, particularly in anti-inflammatory and antimicrobial contexts.
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that certain piperazine derivatives demonstrate antibacterial effects that are comparable to standard antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values for these compounds often range around 10 μg/mL , indicating their potency against various bacterial strains .
Anti-inflammatory Effects
The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that it can reduce these cytokines' levels by up to 87% at concentrations of 10 μM , showcasing its potential as an anti-inflammatory agent .
Anticancer Activity
Preliminary investigations into the anticancer potential of thiazole-bearing compounds have shown promising results. For instance, certain analogues have demonstrated cytotoxic activity against cancer cell lines like Jurkat and HT-29, with IC50 values lower than traditional chemotherapeutics like doxorubicin. The presence of electron-withdrawing groups, such as chlorine and fluorine, has been linked to enhanced anticancer efficacy .
Study 1: Antimicrobial Evaluation
In a study evaluating a series of piperazine derivatives, including compounds similar to this compound, researchers found that several exhibited superior antimicrobial activity compared to established antibiotics. The study highlighted the importance of structural modifications in enhancing bioactivity .
Study 2: Anti-inflammatory Assessment
Another case study focused on the anti-inflammatory properties of thiazole derivatives. The results indicated that compounds with similar structural features significantly inhibited the production of inflammatory cytokines in vitro, suggesting their potential therapeutic applications in inflammatory diseases .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one?
- Methodology : A multi-step synthesis is typically employed. For example:
Acylation : React 2-chloro-6-fluorophenylacetic acid with thiazole-substituted piperazine using coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane.
Cyclization : Use reflux conditions (e.g., ethanol at 80°C) with potassium carbonate as a base to facilitate ring closure .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
- Key Considerations : Solvent choice (DMF or chloroform) and temperature control are critical to minimize side reactions .
Q. Which analytical techniques are essential for structural characterization?
- Primary Tools :
- NMR Spectroscopy : , , and NMR to confirm substitution patterns and purity.
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL or SIR97 ) for absolute configuration determination.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Q. How is the crystal structure validated for this compound?
- Procedure :
Data Collection : Use a diffractometer (Mo-Kα radiation) to obtain intensity data.
Refinement : Apply SHELXL for least-squares refinement, adjusting thermal parameters and occupancy factors .
Validation : Analyze residual density maps and R-factors; cross-check with ORTEP-3 for graphical representation of thermal ellipsoids .
Advanced Research Questions
Q. How can low yields during the acylation step be optimized?
- Troubleshooting :
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP or pyridine) to enhance reactivity .
- Solvent Effects : Replace DMF with acetonitrile to reduce hydrolysis side reactions.
- Temperature Control : Conduct the reaction under nitrogen at 50°C instead of room temperature to accelerate kinetics .
- Monitoring : Use TLC or in-situ IR to track reaction progress and identify intermediates.
Q. What strategies resolve discrepancies in crystallographic data interpretation (e.g., disordered atoms)?
- Approaches :
- Twinned Data Analysis : Employ SHELXD for deconvolution of overlapping reflections in twinned crystals .
- Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring non-planarity and validate conformational models .
- Cross-Validation : Compare results with multiple refinement tools (e.g., SIR97 and SHELX ).
Q. How can computational methods predict the compound’s binding affinity for target proteins?
- Workflow :
Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., kinase domains).
Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (100 ns trajectories) using GROMACS.
Free Energy Calculations : Apply MM-PBSA to estimate binding energies .
- Validation : Correlate computational results with in vitro enzymatic assays (e.g., IC measurements).
Q. How to address contradictory biological activity data across independent studies?
- Resolution Steps :
- Purity Verification : Re-analyze compound purity via HPLC (>99%) and elemental analysis .
- Assay Standardization : Use identical cell lines (e.g., HEK293) and positive controls (e.g., staurosporine for kinase inhibition).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
